molecular formula C28H34O15 B1673128 Hesperidin CAS No. 520-26-3

Hesperidin

Cat. No. B1673128
CAS RN: 520-26-3
M. Wt: 610.6 g/mol
InChI Key: QUQPHWDTPGMPEX-QJBIFVCTSA-N
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Description

Hesperidin is a flavanone glycoside found in citrus fruits. Its aglycone form is hesperetin . It is derived from the word “hesperidium”, for fruit produced by citrus trees . Hesperidin is recognized for its beneficial effects in the cosmetic industry, possessing many biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties .


Synthesis Analysis

Hesperidin is a bioflavonoid found in citrus fruits. Structurally, hesperidin is a β-7-rutinoside of hesperetin consists of an aglycone, hesperetin, and a disaccharide, rutinose . The method for preparation of complex between hesperidin and functionalized silica was developed .


Molecular Structure Analysis

Hesperidin belongs to flavanone compounds, one of the flavonoids subclasses. It has a core structure of three-ring diphenyl propane (C6-C3-C6) and the skeleton that contains two benzene rings linked by a C3 moiety .


Chemical Reactions Analysis

The efficiency of reaction between hesperidin and functionalized silica was confirmed by spectrophotometric and thermogravimetric method . The optimum reaction mixture consisted of CH3COOH - H2SO4 - C2H5OH (1:1:9), as this produced the greatest yield of aglycone - 98% (hydrolysis time 8.5 h) .


Physical And Chemical Properties Analysis

Hesperidin is a member of polyphenolic phytochemicals called flavonoids known for their wide range of pharmacological activities, such as anti-oxidative, anti-inflammatory, and anti-neoplastic properties . The physical and chemical characterization was performed using different techniques .

Scientific Research Applications

Antiviral Agent

Hesperidin is being studied as a potential antiviral agent, particularly against SARS-CoV-2 . The COVID-19 pandemic has necessitated the search for effective antiviral compounds, including those of natural origin like hesperidin . The antiviral mechanisms of hesperidin, its chemical properties, and bioavailability are being comprehensively analyzed .

Antioxidant and Anti-inflammatory Properties

Hesperidin has significant antioxidant and anti-inflammatory properties . These properties contribute to its therapeutic effects in various diseases . It also has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer .

Cardiovascular Benefits

Studies suggest that hesperidin can improve blood flow and lower blood pressure . It may reduce the risk of cardiovascular diseases, such as heart disease and stroke . Its antioxidant and anti-inflammatory properties also contribute to its cardiovascular benefits .

Diabetes Management

Another potential application of hesperidin is in the management of diabetes . Its antioxidant and anti-inflammatory properties may help in controlling blood sugar levels and managing diabetes-related complications .

Anti-cancer Properties

Hesperidin has shown anticancer properties in both in vitro and in vivo studies . It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in several types of cancer .

Neuroprotective Effects

Hesperidin has demonstrated neuroprotective effects . It can inhibit inflammation in non-neuronal systems as well as the brain, restore neuronal function, and activate radical scavenging enzymes .

Hepatoprotective Activities

Hesperidin has shown hepatoprotective activities . It can protect the liver from damage caused by toxins and help in the treatment of liver diseases .

Anti-inflammatory Effects

The potential anti-inflammatory effects of hesperidin have been evaluated for its possible therapeutic application against diverse pathologies . It has been used to effectively enhance chondrogenesis (a process that leads to the establishment of cartilage and bone formation) of human mesenchymal stem cells .

Mechanism of Action

Target of Action

Hesperidin, a bioflavonoid found in citrus fruits, has been shown to interact with several cellular targets. It has been found to suppress tumor cell proliferation by activating cell cycle arrest and cell death, suppressing angiogenesis and cancer metastasis . Hesperidin also interacts with the CREB-BDNF signaling pathway and the Nrf2 pathway , which controls the expression of antioxidant and detoxifying enzymes . Furthermore, it has been shown to have an affinity for the N-methyl-D-aspartate receptor , the gamma-aminobutyric acid receptor , Interleukin 10 , and the TrkB receptor of brain-derived neurotrophic factor .

Mode of Action

Hesperidin exerts its effects by interacting with its targets and inducing changes in cellular processes. It reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and reduces microsomal triglyceride transfer protein (MTP) activity . Hesperidin also seems to upregulate the LDL receptor . It suppresses the production of pro-inflammatory molecules, such as cytokines and prostaglandins, thereby reducing inflammation in the body . Additionally, it moderately increases blood flow either by stimulating the production of intracellular hydrogen peroxide, which activates the Src family kinase, a group of enzymes that regulate the production of nitric oxide in blood vessels, or through estrogen signaling .

Biochemical Pathways

Hesperidin affects several biochemical pathways. It activates the Nrf2 pathway , enhancing the body’s antioxidant defenses and helping eliminate harmful toxins . It also disrupts oxidative phosphorylation, mitochondrial dysfunction, and down-regulates the synthesis of ATP and lipid functions by the ER pathway .

Pharmacokinetics

Hesperidin’s oral bioavailability is less than 20% due to its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . It is quickly altered by environmental conditions such as temperature, pH, and light . After oral administration, hesperidin is hydrolyzed by the gut flora and then absorbed in the colon .

Result of Action

Hesperidin exhibits significant antioxidant, anti-inflammatory, anticancer, and hepatoprotective activities as well as anti-diabetes, antiadipogenic, antihypertensive, and antimicrobial activities . It protects against mitochondrial impairment and Ca2±mediated ER stress by minimizing oxidative stress, thereby suppressing H2O2-induced cytotoxicity in C2C12 myoblasts . It also decreased PM2.5-induced increase in phospho-p53, p27, p21, and p16 protein levels and restored the reduced cyclin D1, cyclin E, Cdk2, and Cdk4 protein levels .

Action Environment

Environmental factors such as temperature, pH, and light can influence the action, efficacy, and stability of hesperidin . Processing methods, such as juicing and extraction, can affect the amount of hesperidin retained in the final product . Soil factors, including potassium, calcium, magnesium, manganese, pH, cation exchange capacity, salinity, and sand, can influence the accumulation of hesperidin in citrus fruits .

Safety and Hazards

Hesperidin is possibly safe for most people when taken by mouth for up to 6 months . Side effects include stomach pain and upset, diarrhea, and headache . Caution is urged in its use in pregnancy or when breastfeeding, bleeding or blood clotting disorders, and allergy or intolerance to flavonoids .

Future Directions

Future research should concentrate on improving hesperidin’s bioavailability and absorption, identifying the precise molecular mechanisms underlying its anticancer effects, determining the optimal doses for hesperidin clinical trials, and assessing the anticancer effects of hesperidin in cancer patients .

properties

IUPAC Name

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34O15/c1-10-21(32)23(34)25(36)27(40-10)39-9-19-22(33)24(35)26(37)28(43-19)41-12-6-14(30)20-15(31)8-17(42-18(20)7-12)11-3-4-16(38-2)13(29)5-11/h3-7,10,17,19,21-30,32-37H,8-9H2,1-2H3/t10-,17-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUQPHWDTPGMPEX-QJBIFVCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044328
Record name Hesperidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hesperidin

CAS RN

520-26-3
Record name Hesperidin
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Record name Hesperidin
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Record name Hesperidin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04703
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Record name 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, (2S)-
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Record name Hesperidin
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Record name Hesperidin
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Record name HESPERIDIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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